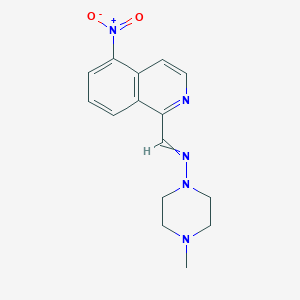
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine typically involves the following steps:
Formation of the Nitroisoquinoline Core: The nitroisoquinoline core can be synthesized through nitration of isoquinoline using nitric acid and sulfuric acid under controlled conditions.
Attachment of the Piperazine Moiety: The 4-methylpiperazine can be introduced via nucleophilic substitution reactions, where the nitroisoquinoline is reacted with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage, which can be achieved through condensation reactions using formaldehyde or other aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its structural features.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry: Could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the piperazine moiety might interact with various biomolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpiperazin-1-yl)-1-(isoquinolin-1-yl)methanimine: Lacks the nitro group, which may result in different biological activity.
N-(4-methylpiperazin-1-yl)-1-(5-chloroisoquinolin-1-yl)methanimine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is unique due to the presence of both the nitroisoquinoline and piperazine moieties, which may confer distinct chemical and biological properties
Properties
CAS No. |
169261-20-5 |
|---|---|
Molecular Formula |
C15H17N5O2 |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-9-19(10-8-18)17-11-14-12-3-2-4-15(20(21)22)13(12)5-6-16-14/h2-6,11H,7-10H2,1H3 |
InChI Key |
XPERZUAZVKRAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)N=CC2=NC=CC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


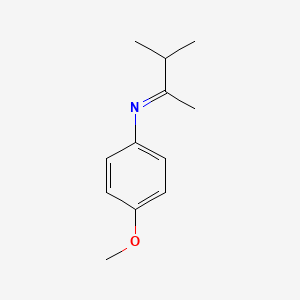
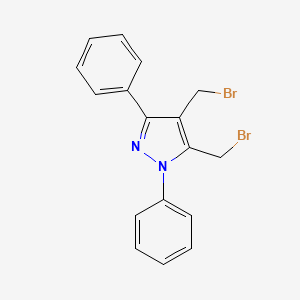
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
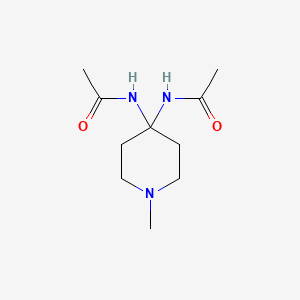
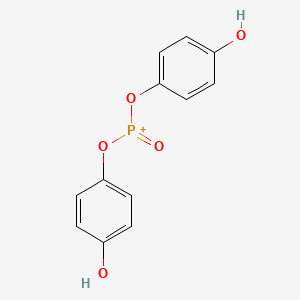
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
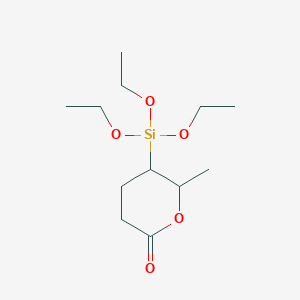

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
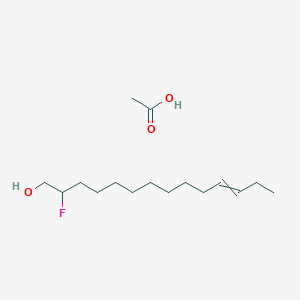
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
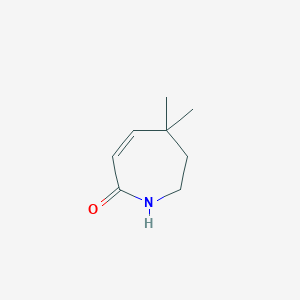
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
silane](/img/structure/B14260347.png)
